4-Chloro-2-Methylphenol--d3,OD
Description
Contextualizing Deuterated Phenols in Scientific Inquiry
Deuterated phenols are a class of compounds where one or more hydrogen atoms on the phenol (B47542) ring or its substituents are replaced with deuterium (B1214612). stackexchange.com This isotopic substitution does not significantly alter the chemical properties of the molecule but does change its mass. This mass difference is the key to their utility in scientific research. Phenols and their derivatives are widespread in the environment, originating from both natural and industrial sources. researchgate.net Understanding their fate and transport is a critical area of environmental science. Deuterated phenols, including 4-Chloro-2-Methylphenol--d3,OD, serve as invaluable internal standards in analytical methods designed to detect and quantify their non-deuterated counterparts in complex environmental samples. researchgate.net The use of deuterated analogs helps to correct for losses during sample preparation and analysis, leading to more accurate and reliable results. nih.gov
Significance of Isotopic Labeling in Chemical and Environmental Studies
Isotope labeling is a technique that involves the incorporation of isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules to trace their journey through chemical reactions or environmental systems. studysmarter.co.uksymeres.com This method is crucial for a variety of applications, from studying metabolic pathways to tracking the environmental fate of pollutants. silantes.com
In chemical studies, isotopic labeling helps elucidate reaction mechanisms. symeres.com By tracking the position of the isotope, chemists can determine which bonds are broken and formed during a reaction. In environmental science, stable isotope-labeled compounds are used to trace the movement and degradation of contaminants. silantes.com For instance, by introducing a known amount of a deuterated pollutant into a system, researchers can follow its distribution and breakdown, providing vital information for risk assessment and remediation strategies. The use of stable isotopes is often preferred for long-term studies due to their non-radioactive nature. studysmarter.co.uk
Overview of Research Trajectories for this compound
Research involving this compound primarily focuses on its application as an internal standard for the quantitative analysis of 4-chloro-2-methylphenol (B52076). researchgate.net 4-chloro-2-methylphenol is a compound used in the synthesis of herbicides and as a disinfectant, making its presence in the environment a subject of monitoring. nbinno.comunicartagena.edu.co
Key research areas include:
Environmental Monitoring: Developing and validating analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify 4-chloro-2-methylphenol in water and soil samples. researchgate.net In these studies, this compound is added to the samples at a known concentration to serve as an internal standard, which helps to ensure the accuracy of the measurements. researchgate.net
Metabolism Studies: Investigating the breakdown of 4-chloro-2-methylphenol by microorganisms. nih.gov Deuterated analogs can be used to trace the metabolic pathways and identify the resulting degradation products.
Toxicological Research: While direct toxicological studies on the deuterated compound are limited, it plays a crucial role in supporting studies on the toxicity of its non-deuterated counterpart by enabling accurate quantification in biological matrices.
Rationale for Comprehensive Investigation of Deuterated Analogs
The comprehensive investigation of deuterated analogs like this compound is driven by the need for highly accurate and sensitive analytical methods. The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry because its chemical and physical properties are very similar to the analyte of interest. researchgate.net This similarity ensures that the internal standard behaves almost identically to the analyte during sample extraction, cleanup, and ionization, thus compensating for any variations in these steps. nih.gov This leads to more precise and reliable quantification of the target compound, which is essential for regulatory monitoring and scientific research. researchgate.net
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of 4-Chloro-2-methylphenol, the non-deuterated parent compound of this compound.
| Property | Value |
| IUPAC Name | 4-chloro-2-methylphenol |
| CAS Number | 1570-64-5 |
| Molecular Formula | C₇H₇ClO |
| Molecular Weight | 142.58 g/mol |
| Melting Point | 43-46 °C |
| Synonyms | p-Chloro-o-cresol, 2-Methyl-4-chlorophenol |
Data sourced from nbinno.comchemsrc.comnih.gov
Properties
CAS No. |
1219804-06-4 |
|---|---|
Molecular Formula |
C7H7ClO |
Molecular Weight |
146.606 |
IUPAC Name |
1-chloro-2,3,6-trideuterio-4-deuteriooxy-5-methylbenzene |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i2D,3D,4D/hD |
InChI Key |
RHPUJHQBPORFGV-KVJLOAJYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)O |
Synonyms |
4-Chloro-2-Methylphenol--d3,OD |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 4 Chloro 2 Methylphenol D3,od
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. For isotopically labeled compounds like 4-Chloro-2-Methylphenol-d3,OD, NMR provides precise information about the location and extent of deuterium (B1214612) incorporation. The molecular structure indicates deuteration at the hydroxyl group (OD) and at positions 3, 5, and 6 on the phenyl ring, leaving the methyl protons as the primary signals in ¹H NMR. lgcstandards.comcdnisotopes.com
Proton NMR (¹H NMR) Analysis of Deuterated Positions
The ¹H NMR spectrum of 4-Chloro-2-Methylphenol-d3,OD is significantly simplified compared to its non-deuterated counterpart due to the substitution of protons with deuterium at key positions. In the non-deuterated form, the spectrum shows complex signals for three aromatic protons and a signal for the hydroxyl proton. chemicalbook.com
In the deuterated analogue, the signals corresponding to the protons at the 3, 5, and 6 positions of the aromatic ring are absent. Furthermore, the signal for the acidic hydroxyl proton is also absent because it has been replaced by deuterium (OD). Consequently, the ¹H NMR spectrum is expected to show only a single sharp signal corresponding to the three protons of the methyl group (CH₃) at the C2 position. This dramatic simplification provides unambiguous evidence of the specific deuteration pattern.
Table 1: Comparative ¹H NMR Data of 4-Chloro-2-methylphenol (B52076) and Expected Data for 4-Chloro-2-Methylphenol-d3,OD
| Assignment | 4-Chloro-2-methylphenol Chemical Shift (δ ppm) chemicalbook.com | 4-Chloro-2-Methylphenol-d3,OD Expected Chemical Shift (δ ppm) | Remarks |
|---|---|---|---|
| Methyl Protons (-CH₃) | ~2.20 | ~2.20 | Signal remains, provides reference. |
| Aromatic Protons (Ar-H) | ~6.67 - 7.07 | Absent | Signals absent due to D substitution at positions 3, 5, 6. |
Carbon-13 NMR (¹³C NMR) Investigations
The ¹³C NMR spectrum provides further confirmation of the isotopic labeling. While the chemical shifts of the carbon atoms are not drastically altered by deuteration, the signals for the deuterated carbons (C3, C5, and C6) exhibit characteristic changes. Due to one-bond carbon-deuterium (¹J C-D) coupling, these signals appear as multiplets (typically triplets for a CD group). Furthermore, the nuclear Overhauser effect (nOe) that enhances signal intensity for protonated carbons is absent for deuterated carbons, leading to a significant reduction in their signal intensity in standard ¹H-decoupled ¹³C NMR spectra. The carbon atom attached to the deuteroxyl group (C1) may also show subtle changes in its chemical shift and signal intensity. The signals for the non-deuterated carbons (C2, C4, and the methyl carbon) remain as sharp singlets. chemicalbook.com
Deuterium NMR (²H NMR) for Isotopic Distribution Elucidation
Deuterium (²H) NMR spectroscopy is a direct method to observe the incorporated deuterium atoms. For 4-Chloro-2-Methylphenol-d3,OD, the ²H NMR spectrum is expected to display distinct signals corresponding to each of the deuterated positions. This would include separate resonances for the deuterium atoms at the C3, C5, and C6 positions of the aromatic ring, as well as a signal for the deuterium in the hydroxyl group (OD). The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are broader. The presence and integration of these signals provide definitive confirmation of the isotopic distribution and can be used to assess the isotopic purity of the compound. lgcstandards.com
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
Two-dimensional (2D) NMR experiments are essential for confirming the complete molecular structure and the precise location of the deuterium labels. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. github.io For 4-Chloro-2-Methylphenol-d3,OD, a COSY spectrum would be expected to be devoid of any cross-peaks, as there are no vicinal or geminal protons to couple with the single methyl proton signal. This confirms the isolation of the methyl group from other protons in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.com The HSQC spectrum of this compound would show a single cross-peak, correlating the methyl protons to the methyl carbon. The absence of other cross-peaks confirms that the aromatic carbons C3, C5, and C6 are not bonded to protons.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. For 4-Chloro-2-Methylphenol-d3,OD, HRMS is used to confirm the incorporation of four deuterium atoms. The theoretical exact mass is calculated based on the masses of the most abundant isotopes of each element. lgcstandards.com
Table 2: Theoretical Exact Mass Calculation for C₇H₃D₄³⁵ClO
| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 3 | 1.007825 | 3.023475 |
| Deuterium (²H) | 4 | 2.014102 | 8.056408 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |
| Total Exact Mass | | | 146.043651 |
The experimentally determined accurate mass from an HRMS analysis is expected to match this theoretical value within a very narrow margin (typically <5 ppm), confirming the molecular formula C₇H₃D₄ClO and thus the successful synthesis of the target deuterated compound. The observed value of 146.0436 Da is in excellent agreement with this calculation. lgcstandards.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the fragmentation pathways of molecules. In the analysis of chlorophenols and their deuterated analogs, MS/MS provides enhanced selectivity and sensitivity. unl.pt The fragmentation of these compounds often involves the loss of a chlorine atom or a methyl group. For chlorinated phenols, a common fragmentation pathway observed in MS/MS is the loss of HCl from the protonated molecule [M-H]⁻. unl.pt
A proposed fragmentation pathway for 4-Chloro-2-Methylphenol-d3,OD would likely involve the initial formation of a deprotonated molecular ion [M-D]⁻. Subsequent fragmentation could lead to the loss of a chlorine radical (Cl•) or a deuterated methyl radical (CD3•). The exact fragmentation pathway and the relative abundance of fragment ions would need to be determined experimentally using MS/MS.
Table 1: Postulated MS/MS Fragmentation of 4-Chloro-2-Methylphenol-d3,OD
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| [C₇H₃D₃ClO]⁻ | [C₇H₃D₃O]⁻ | Cl |
| [C₇H₃D₃ClO]⁻ | [C₆H₃ClOD₃]⁻ | CH₃ |
This table is based on general fragmentation patterns of chlorophenols and the principles of mass spectrometry. Actual fragmentation would require experimental verification.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Analogs
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including phenols and their deuterated analogs. matec-conferences.org Deuterated compounds like 4-Chloro-2-Methylphenol-d3,OD are frequently used as internal standards in GC-MS analysis to improve the accuracy and precision of quantification. windows.net The use of a deuterated analog as an internal standard is particularly advantageous in MS detection because it co-elutes with the analyte of interest but can be distinguished by its different mass-to-charge ratio. windows.net
In the analysis of chlorophenols, GC-MS methods often involve a derivatization step, such as silylation, to increase the volatility and thermal stability of the analytes. nih.gov The separation of various chlorophenol isomers can be achieved using capillary columns like the DB-5ms. mostwiedzy.plhpst.cz For sensitive and selective detection, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, which monitors specific ions characteristic of the target analytes and their deuterated standards. acs.orgdss.go.th
The use of deuterated standards helps to correct for variations in sample preparation, injection volume, and instrument response. windows.netnih.gov For example, in the determination of chlorophenols in soil, a ¹³C₆-labeled chlorophenol standard was used to quantify the analytes. acs.orgdss.go.th Similarly, 4-Chloro-2-Methylphenol-d3,OD would serve as an excellent internal standard for the quantification of 4-Chloro-2-Methylphenol in various environmental and biological matrices.
Table 2: Typical GC-MS Parameters for Chlorophenol Analysis
| Parameter | Value | Reference |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | mostwiedzy.pl |
| Injector Mode | Splitless | mostwiedzy.placs.org |
| Carrier Gas | Helium | mostwiedzy.placs.org |
| Oven Program | Initial 40°C, ramp to 250°C | acs.org |
| MS Ionization | Electron Ionization (EI) at 70 eV | acs.orgdss.go.th |
| Detection Mode | Selected Ion Monitoring (SIM) | acs.orgdss.go.th |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
Liquid chromatography-mass spectrometry (LC-MS) and its high-performance version, UHPLC-MS/MS, are indispensable tools for the trace analysis of a wide range of compounds, including endocrine disruptors and phenolic compounds from complex matrices. d-nb.inforroij.com These techniques offer high sensitivity and selectivity, making them suitable for detecting low concentrations of analytes in environmental and biological samples. d-nb.infonih.gov
For the analysis of chlorophenols, LC-MS/MS methods have been developed that allow for direct injection of water samples, significantly reducing sample preparation time. nih.gov The use of a triple quadrupole mass spectrometer enables multiple reaction monitoring (MRM), which provides excellent selectivity and reduces chemical noise. unl.ptmdpi.com In MRM, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This highly specific detection method is crucial for accurate quantification at trace levels. mdpi.com
Deuterated analogs, such as 4-Chloro-2-Methylphenol-d3,OD, are commonly used as internal standards in LC-MS/MS analysis to ensure accuracy and precision. d-nb.infonih.gov For instance, a multi-residue LC-MS/MS method for various endocrine disruptors utilized 4-chloro-3-methylphenol-d2 as an internal standard. d-nb.info The development of UHPLC methods has further improved the speed and resolution of separations, allowing for the analysis of a large number of compounds in a single run. mdpi.comnih.gov
Table 3: UHPLC-MS/MS Parameters for Phenolic Compound Analysis
| Parameter | Value | Reference |
| LC Column | C18 reverse-phase | nih.govresearchgate.net |
| Mobile Phase | Gradient of methanol (B129727) and water with formic acid | nih.gov |
| Ionization Source | Electrospray Ionization (ESI) | nih.govscience.gov |
| MS Analyzer | Triple Quadrupole (QqQ) | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
Isotope Dilution Mass Spectrometry (IDMS) for Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for highly accurate and precise quantification of chemical compounds. This method relies on the use of an isotopically labeled version of the analyte as an internal standard. 4-Chloro-2-Methylphenol-d3,OD is an ideal internal standard for the IDMS quantification of 4-Chloro-2-Methylphenol.
In IDMS, a known amount of the isotopically labeled standard (e.g., 4-Chloro-2-Methylphenol-d3,OD) is added to the sample before any sample processing. nih.gov The labeled standard and the native analyte are assumed to behave identically during extraction, cleanup, and analysis, thus compensating for any losses during these steps. windows.net The ratio of the signal from the native analyte to the signal from the labeled standard is measured by a mass spectrometer (either GC-MS or LC-MS). This ratio is then used to calculate the exact concentration of the analyte in the original sample.
The use of stable isotope-labeled internal standards in IDMS has been shown to significantly improve the precision of analytical methods. For example, the relative standard deviation for the analysis of mono-MBP in water and sediment samples was reduced from 11-14% with a conventional internal standard to 5.4-5.5% when using a stable isotope-internal standard. This high level of precision and accuracy makes IDMS the gold standard for quantification in many applications, including environmental monitoring and clinical analysis.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. wiley.com The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. mdpi.com
For 4-Chloro-2-Methylphenol-d3,OD, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. The most prominent feature for phenols is a broad O-H stretching vibration, which typically appears around 3500 cm⁻¹. libretexts.orgopenstax.org However, in 4-Chloro-2-Methylphenol-d3,OD, this band would be shifted to a lower frequency due to the heavier deuterium atom in the O-D bond. The C-D stretching vibrations from the deuterated methyl group (CD₃) would also appear at lower wavenumbers compared to C-H stretches. libretexts.org
The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹, while the aromatic C=C ring stretching vibrations typically appear as a series of peaks between 1600 and 1450 cm⁻¹. openstax.orgnih.gov The C-O stretching vibration of the phenol (B47542) group would likely be observed in the 1260-1180 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a band in the 1090-1010 cm⁻¹ region. The presence of these characteristic bands in the FTIR spectrum would confirm the presence of the respective functional groups in the molecule.
Table 4: Expected FTIR Absorption Bands for 4-Chloro-2-Methylphenol-d3,OD
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-D | ~2600-2400 | Stretching (Broad) |
| Aromatic C-H | 3100-3000 | Stretching |
| C-D (in CD₃) | ~2200-2100 | Stretching |
| Aromatic C=C | 1600-1450 | Ring Stretching |
| C-O | 1260-1180 | Stretching |
| C-Cl | 1090-1010 | Stretching |
This table is based on typical infrared absorption frequencies for the respective functional groups and the known effects of deuteration. libretexts.orgopenstax.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing valuable information about the electronic structure. For aromatic compounds like 4-Chloro-2-Methylphenol-d3,OD, the π-electron systems of the benzene (B151609) ring are the primary chromophores responsible for UV absorption.
One particular study noted a very strong absorption band for 4-Chloro-2-methylphenol at 34890 cm⁻¹, which corresponds to approximately 286.6 nm. ias.ac.in Another related compound, (4-chloro-2-methylphenoxy)acetic acid (MCPA), exhibits a maximum absorption at 279 nm. researchgate.net It is important to note that the solvent used can also affect the position and intensity of these absorption bands.
The introduction of deuterium in 4-Chloro-2-Methylphenol-d3,OD is expected to have a subtle but measurable effect on the UV-Vis spectrum. The replacement of protium (B1232500) with deuterium can slightly alter the vibrational energy levels associated with the electronic states, which can lead to small shifts in the absorption maxima and changes in the fine structure of the spectral bands. Research on the effect of O-deuteration on the ultraviolet absorption spectrum of phenol has demonstrated such isotopic effects.
Table 1: Reported UV Absorption Data for 4-Chloro-2-methylphenol and a Related Compound
| Compound | Absorption Maximum (λmax) | Wavenumber (cm⁻¹) | Reference |
| 4-Chloro-2-methylphenol | ~286.6 nm | 34890 | ias.ac.in |
| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | 279 nm | Not Reported | researchgate.net |
This table presents data for the non-deuterated analogue and a related compound to provide an expected range for the UV absorption of 4-Chloro-2-Methylphenol-d3,OD.
X-ray Diffraction (XRD) for Solid-State Structural Analysis (if applicable)
As of the current literature survey, a specific single-crystal X-ray diffraction structure for 4-Chloro-2-Methylphenol-d3,OD has not been reported. The successful application of single-crystal XRD is contingent upon the ability to grow high-quality single crystals of the compound, which can be a challenging process.
However, crystallographic data for a closely related derivative, 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, is available. koreascience.krresearchgate.net While this is a more complex molecule, its crystal structure provides valuable insights into the potential intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the chloro substituent, that could also be present in the crystal structure of 4-Chloro-2-Methylphenol-d3,OD.
The process of deuteration itself can have an impact on the crystal structure of a compound. nih.gov The subtle changes in bond lengths and vibrational motions upon replacing hydrogen with deuterium can sometimes lead to different crystal packing arrangements or even different polymorphic forms compared to the non-deuterated analogue. Therefore, if a crystal structure for 4-Chloro-2-Methylphenol-d3,OD were to be determined, a direct comparison with the (currently unavailable) crystal structure of non-deuterated 4-Chloro-2-methylphenol would be of significant scientific interest.
Should XRD data for 4-Chloro-2-Methylphenol-d3,OD become available, it would be presented in a crystallographic information file (CIF), containing detailed parameters such as those listed in the hypothetical table below.
Table 2: Hypothetical X-ray Diffraction Data Parameters for 4-Chloro-2-Methylphenol-d3,OD
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
a (Å) | Length of the a-axis. |
b (Å) | Length of the b-axis. |
c (Å) | Length of the c-axis. |
α (°) | Angle between b and c axes. |
β (°) | Angle between a and c axes. |
γ (°) | Angle between a and b axes. | | Volume (ų) | The volume of the unit cell. | | Z | The number of molecules per unit cell. | | Density (calculated) (g/cm³) | The calculated density of the crystal. |
This table illustrates the type of data that would be obtained from an X-ray diffraction analysis. No experimental data is currently available for 4-Chloro-2-Methylphenol-d3,OD.
Environmental Dynamics and Transformation Pathways of 4 Chloro 2 Methylphenol D3,od
Environmental Occurrence and Distribution as a Transformation Product
4-Chloro-2-methylphenol (B52076) (4C2MP), also known as p-chloro-o-cresol (PCOC), is not typically released into the environment in large quantities on its own. Instead, its presence is primarily the result of the environmental degradation of widely used phenoxyacetic acid herbicides. oecd.orgunl.pt Its chemical and physical properties, such as moderate water solubility and mobility, influence its distribution across different environmental compartments. nih.govnbinno.com
4-Chloro-2-methylphenol is a principal transformation product of several common herbicides, including (4-chloro-2-methylphenoxy)acetic acid (MCPA), mecoprop (B166265) (MCPP), and dichlorprop (B359615). researchgate.netnih.gov The formation predominantly occurs through the microbial or photochemical cleavage of the ether linkage in the parent herbicide molecule. wikipedia.orgaloki.hu This process separates the phenoxy portion of the herbicide from its acidic side chain, yielding 4-chloro-2-methylphenol. aloki.huoup.com
For instance, the biodegradation of MCPA by various soil microorganisms, including bacteria and fungi, has been shown to produce 4-chloro-2-methylphenol as the major initial metabolite. wikipedia.orgaloki.hu Similarly, studies on mecoprop degradation in both soil and aquatic environments have identified 4-chloro-2-methylphenol as a key intermediate. oup.comservice.gov.uk The transformation of dichlorprop also leads to the formation of chlorophenol derivatives, contributing to the environmental load of these compounds. canada.caasm.org
Table 1: Formation of 4-Chloro-2-Methylphenol from Parent Herbicides
| Parent Herbicide | Transformation Process | Key Reference |
| MCPA | Microbial degradation (cleavage of ether bond) | wikipedia.orgaloki.hu |
| Mecoprop | Biodegradation in soil and groundwater | oup.comservice.gov.uk |
| Dichlorprop | Biotransformation in aquatic and terrestrial systems | canada.caasm.org |
Due to the water solubility and mobility of both the parent herbicides and 4-chloro-2-methylphenol itself, it is frequently detected in various aquatic environments. nih.govaloki.hu The extensive agricultural use of MCPA, mecoprop, and dichlorprop results in their residues and transformation products leaching into groundwater and running off into surface waters like rivers, streams, and wetlands. aloki.hucanada.ca
Monitoring studies in Europe and North America have consistently identified 4-chloro-2-methylphenol in groundwater and surface water samples, sometimes at concentrations comparable to the parent herbicides. nih.govcanada.ca For example, a study in Ireland found that the transformation product 4C2MP was detected as frequently as its parent compounds in groundwater. nih.gov Its presence in drinking water resources is a concern, as chlorophenolic compounds can be more toxic than the original herbicides. nih.gov In central Saskatchewan, Canada, monitoring of wetlands on farms detected MCPA, and by extension its degradation products, in all samples, with concentrations peaking after herbicide application periods. canada.ca
As a primary degradation product of soil-applied herbicides, 4-chloro-2-methylphenol is commonly found in the soil compartment. nih.govcanada.ca Following application, phenoxyacetic acid herbicides undergo microbial degradation in the soil, leading to the release of 4-chloro-2-methylphenol. canada.canih.gov Studies have detected it in agricultural soils and on vegetation adjacent to treated areas. nih.gov For example, two weeks after an application of MCPA, 4-chloro-2-methylphenol was detected at significant levels on sprayed branches and in nearby soils. nih.gov
While it is considered non-persistent in aerobic soil environments with a typical half-life of less than a day, its persistence can be influenced by factors like soil type, moisture, temperature, and microbial activity. canada.caherts.ac.uk Its moderate mobility means it has the potential to leach from the topsoil into deeper soil layers and eventually into groundwater. nih.gov In anaerobic sediment conditions, its degradation can be significantly slower, potentially allowing it to persist for longer periods. service.gov.ukcanada.ca
Table 2: Environmental Detection of 4-Chloro-2-Methylphenol
| Environmental Compartment | Detection Notes | Key Reference |
| Groundwater | Frequently detected, sometimes as often as parent herbicides. | nih.gov |
| Surface Water | Found in rivers, streams, and wetlands; concentrations vary with herbicide application seasons. | aloki.hucanada.ca |
| Soil | Common metabolite in agricultural soils; generally non-persistent under aerobic conditions. | nih.govcanada.canih.gov |
| Sediment | Potential for longer persistence under anaerobic conditions. | oecd.orgservice.gov.uk |
Detection in Aquatic Systems (Groundwater, Surface Water)
Biodegradation Mechanisms and Microbial Metabolism
The fate of 4-chloro-2-methylphenol in the environment is largely dictated by microbial activity. Numerous microorganisms have demonstrated the ability to use this compound as a carbon and energy source, breaking it down into simpler, less harmful substances.
In engineered systems like wastewater treatment plants, activated sludge provides a rich environment for the aerobic biodegradation of 4-chloro-2-methylphenol. oecd.org Research has identified specific bacterial strains isolated from activated sludge that are highly effective at degrading this compound. A notable example is a Gram-negative bacterium, identified as a strain of Ochrobactrum anthropi, which metabolizes 4-chloro-2-methylphenol through an inducible pathway. smolecule.comnih.govuni-halle.de
The degradation pathway involves a modified ortho-cleavage route. nih.gov The process is initiated by a hydroxylase enzyme that acts on the phenol (B47542). The aromatic ring is then cleaved by a dioxygenase, leading to the formation of intermediates like 2-methyl-4-carboxymethylenebut-2-en-4-olide, which are further metabolized. nih.gov Studies in pilot-scale treatment plants have shown that the removal efficiency of 4-chloro-2-methylphenol depends on operational parameters such as sludge age, with higher removal rates observed at longer sludge ages. oecd.org
Under anaerobic conditions, such as those found in some groundwater, deep soils, and sediments, the degradation of 4-chloro-2-methylphenol proceeds differently and is often slower. canada.caresearchgate.net Research has shown that anaerobic microbial consortia enriched from river sediments can degrade MCPA to 4-chloro-2-methylphenol. researchgate.net
The subsequent anaerobic pathway for 4-chloro-2-methylphenol involves reductive dechlorination as a key initial step. researchgate.net In this process, the chlorine atom is removed from the aromatic ring, yielding 2-methylphenol (o-cresol). This intermediate is then further transformed, for instance, through demethylation to produce phenol, which can be subsequently mineralized by the anaerobic microbial community. researchgate.net However, some studies have reported that 4-chloro-2-methylphenol can be persistent under certain anaerobic conditions, indicating that its degradation is highly dependent on the presence of specific adapted microbial populations. nih.gov
Microbial Dehalogenation Studies
The microbial breakdown of 4-chloro-2-methylphenol is a key process in its environmental degradation, with dehalogenation being a critical initial step. Several bacterial strains have been identified that can metabolize this compound. A microorganism identified as Flavobacterium peregrinum, isolated from soil, demonstrated the ability to degrade MCPA, releasing all of its chlorine as chloride ions. nih.gov During this process, 4-chloro-2-methylphenol accumulates as a phenolic intermediate. nih.gov
Similarly, a Gram-negative bacterial strain, S1, isolated from activated sludge, was found to metabolize 4-chloro-2-methylphenol through an inducible pathway. nih.gov This strain, which shows similarities to Ochrobactrum anthropi, can completely degrade 4-chloro-2-methylphenol. nih.govsmolecule.com Studies with other bacteria, such as Alcaligenes eutrophus JMP 134, have also shown degradation of chlorophenoxyacetic acids, which involves the formation of corresponding chlorophenols and subsequent dehalogenation. core.ac.uk The process often involves the release of the chloride ion from the aromatic ring, a crucial detoxification step that paves the way for further degradation. nih.govsmolecule.com
Identification of Key Microbial Intermediates
The biodegradation of 4-chloro-2-methylphenol proceeds through a series of intermediate compounds as the complex aromatic structure is broken down. A significant intermediate identified during the metabolism by the activated sludge isolate, strain S1, is 2-methyl-4-carboxymethylenebut-2-en-4-olide . nih.gov This compound indicates that the degradation follows a modified ortho-cleavage pathway. nih.gov
Another key intermediate in the microbial degradation pathway is 5-chloro-3-methylcatechol . core.ac.uk This catechol is formed via the ortho-hydroxylation of 4-chloro-2-methylphenol. nih.govcore.ac.uk Once formed, this intermediate is exclusively metabolized through the ortho-cleavage pathway in organisms like Alcaligenes eutrophus JMP 134. core.ac.uk The formation of catechols is a common strategy in the aerobic degradation of aromatic compounds, preparing the ring for cleavage. nih.gov While 5-chloro-o-cresol is structurally related, the primary pathway involves hydroxylation to form the catechol derivative.
Key Microbial Intermediates in 4-Chloro-2-Methylphenol Degradation
| Intermediate Compound | Role in Pathway | Reference |
|---|---|---|
| 5-chloro-3-methylcatechol | Product of ortho-hydroxylation of 4-chloro-2-methylphenol, precursor to ring cleavage. | core.ac.uk |
| 2-methyl-4-carboxymethylenebut-2-en-4-olide | Transiently secreted intermediate indicating a modified ortho-cleavage route. | nih.gov |
Enzyme Systems Involved in Biodegradation
The microbial degradation of 4-chloro-2-methylphenol and its precursors is facilitated by specific enzyme systems. The initial conversion of MCPA to 4-chloro-2-methylphenol is catalyzed by an enzyme that cleaves the ether bond. nih.govcore.ac.uk The subsequent step, the oxidation of the phenol to a catechol, requires a hydroxylase . nih.gov For instance, the degradation of 2,4-dichlorophenol (B122985), a related compound, involves a 2,4-dichlorophenol hydroxylase. nih.gov Chlorinated phenols like 4-chloro-2-methylphenol have been shown to induce the activity of 2,4-dichlorophenol hydroxylase. nih.gov
Once the catechol intermediate (5-chloro-3-methylcatechol) is formed, ring cleavage is carried out by dioxygenases . core.ac.uk Specifically, catechol 1,2-dioxygenases (also known as ortho-cleavage enzymes) are induced and are responsible for breaking open the aromatic ring of the intermediate catechols. nih.govcore.ac.uk In Alcaligenes eutrophus JMP 134, two distinct catechol 1,2-dioxygenases have been identified that act on the chlorinated catechols produced from phenoxyacetic acid degradation. core.ac.uk These enzyme systems are crucial for the complete mineralization of the compound. asm.org
Enzyme Systems in 4-Chloro-2-Methylphenol Biodegradation
| Enzyme Class | Specific Enzyme Example | Function | Reference |
|---|---|---|---|
| Hydroxylase | 2,4-Dichlorophenol hydroxylase | Catalyzes the ortho-hydroxylation of the chlorophenol to a chlorocatechol. | nih.gov |
| Dioxygenase | Catechol 1,2-dioxygenase | Performs ortho-cleavage of the aromatic ring of the catechol intermediate. | nih.govcore.ac.uk |
Photochemical Degradation and Phototransformation Pathways
In addition to microbial action, 4-chloro-2-methylphenol is subject to degradation in the environment through photochemical processes, which are initiated by the absorption of sunlight. unito.it These processes can occur directly or be mediated by other reactive species present in the water.
Direct Photolysis Mechanisms
Direct photolysis occurs when 4-chloro-2-methylphenol itself absorbs light energy, leading to its transformation. unito.it The direct phototransformation of its parent compound, MCPA, is complex and highly dependent on pH. doi.org The anionic form of MCPA undergoes photohydrolysis of the C-Cl bond with a high quantum yield, while the molecular form primarily undergoes a photochemical rearrangement. doi.org 4-chloro-2-methylphenol is a major photoproduct of MCPA's direct photolysis. doi.orgresearchgate.netresearchgate.net However, it does not tend to accumulate because it also undergoes further photodegradation, as it absorbs light in a similar range to MCPA. doi.org The photolytic half-life of 4-chloro-2-methylphenol in summer sunlight has been estimated to be around 4 days in surface water. oecd.org
Indirect Photodegradation
Indirect photodegradation involves reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH), nitrate (B79036), and nitrite (B80452). unito.it Reactions with hydroxyl radicals, which are generated in sunlit natural waters from sources like nitrate and dissolved organic matter, are a significant pathway for the transformation of biorefractory pollutants. unito.itresearchgate.net
Furthermore, in waters containing nitrate (NO₃⁻) and nitrite (NO₂⁻) ions, an important indirect pathway is photonitration . unito.itnih.gov The photolysis of nitrate and nitrite generates nitrogen dioxide (•NO₂), a potent nitrating agent. unito.itresearchgate.net This radical can react with 4-chloro-2-methylphenol, leading to the formation of nitroderivatives. unito.itnih.gov This process is particularly relevant in agricultural areas like the Rhône delta, where the use of nitrogen fertilizers and herbicides like MCPA leads to the co-occurrence of nitrates and 4-chloro-2-methylphenol in surface waters. unito.itresearchgate.net The photonitration process is complex and can be influenced by pH and the presence of other substances in the water. nih.govencyclopedia.pub
Identification of Photodegradation Products
Photochemical degradation results in a variety of transformation products. A major product of the photonitration of 4-chloro-2-methylphenol (CMP) is 4-chloro-2-methyl-6-nitrophenol (B157164) (CMNP). unito.itnih.govresearchgate.net Field studies have demonstrated a clear transformation sequence from MCPA to CMP and then to CMNP in sunlit waters. unito.itresearchgate.net This nitroderivative has been found to be more persistent in the environment than its parent compounds. researchgate.net
Another photodegradation product that has been identified is methylnitrophenol (MNP). unito.itresearchgate.net This compound is formed through a pathway that involves both dechlorination and nitration, with ortho-cresol suggested as a likely intermediate. unito.itresearchgate.net The formation of these nitroderivatives is of environmental concern as they may possess different and potentially more marked long-term toxicological effects than the parent chlorophenol. unito.itresearchgate.net
Identified Photodegradation Products of 4-Chloro-2-Methylphenol
| Product | Formation Pathway | Reference |
|---|---|---|
| 4-chloro-2-methyl-6-nitrophenol (CMNP) | Photonitration via reaction with nitrogen dioxide (from nitrate/nitrite photolysis). | unito.itnih.govresearchgate.net |
| Methylnitrophenol (MNP) | Dechlorination/nitration pathway, likely via an ortho-cresol intermediate. | unito.itresearchgate.net |
| o-cresol (B1677501) (2-methylphenol) | Product of photodecomposition. | oecd.org |
| Methylhydroquinone | Further photodegradation product. | doi.org |
Impact of Environmental Factors on Photolysis Rates (e.g., pH, dissolved organic matter)
The photolytic degradation of 4-Chloro-2-Methylphenol, a primary transformation product of the herbicide MCPA, is influenced by various environmental factors, notably pH and the presence of dissolved organic matter (DOM). canada.capjoes.com The rate of photolysis in surface waters is a complex interplay between direct absorption of sunlight and indirect photochemical processes.
The presence of DOM in natural waters can have a dual, often competing, effect on photolysis. researchgate.net On one hand, DOM can act as a photosensitizer, absorbing light and producing reactive species like hydroxyl radicals that can accelerate the degradation of the compound. On the other hand, DOM can inhibit photolysis by competing for sunlight, effectively shielding the target compound from radiation. researchgate.netunito.it Studies on the parent compound, MCPA, have shown that its phototransformation rate was significantly higher in ultrapure water compared to river water, suggesting that the light-screening effect of dissolved species in natural water bodies can be a dominant factor. unito.it The addition of model organic compounds, such as phenol and 2-propanol, has been demonstrated to decrease the direct photolysis quantum yield of MCPA, which would, in turn, reduce the formation rate of 4-Chloro-2-Methylphenol. unito.it
Sorption and Desorption Dynamics in Environmental Matrices
The mobility and bioavailability of 4-Chloro-2-Methylphenol in the environment are largely controlled by its sorption and desorption behavior in soil and sediment. The compound is expected to have moderate mobility in soil. nih.gov
Research indicates that 4-Chloro-2-Methylphenol adsorbs moderately to organic matter in soil. nbinno.com The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this sorption. Calculated Koc values for 4-Chloro-2-Methylphenol are in the range of 124 to 645 L/kg, which signifies a medium potential for adsorption to soil and sediment. oecd.orgnih.gov This sorption to particulate matter can reduce its concentration in the aqueous phase, thereby limiting its transport and bioavailability.
The degree of sorption is influenced by soil properties. Studies on the parent herbicide MCPA show that its sorption is positively correlated with the soil's organic carbon content, including its humic and fulvic acid fractions, and negatively correlated with soil pH. researchgate.net Given that 4-Chloro-2-Methylphenol is a phenol, its sorption is also sensitive to pH. oecd.org In acidic soils, it exists in its neutral form, which has a lower affinity for negatively charged soil colloids, potentially leading to greater leaching. oecd.org Conversely, under more alkaline conditions, the formation of the anionic phenolate (B1203915) form can alter its interaction with soil particles. oecd.org An experimental study on an acidic soil (pH 5.2) with 3.6% organic carbon found a low adsorption coefficient (Kd) of 0.008. oecd.org Desorption studies show that a relatively large portion of the sorbed compound can be released back into the aqueous solution, although some hysteresis (a lag in desorption compared to sorption) is observed. researchgate.net
Sorption Coefficients for 4-Chloro-2-Methylphenol
| Parameter | Value | Reference |
|---|---|---|
| Soil Organic Carbon Partition Coefficient (Koc) | 124 - 645 L/kg | nih.gov |
| Calculated Koc (from Kow) | 400 L/kg | oecd.org |
| Adsorption Coefficient (Kd) in acid soil | 0.008 | oecd.org |
Volatilization Processes and Atmospheric Fate
Volatilization from soil and water surfaces represents a potential pathway for the atmospheric distribution of 4-Chloro-2-Methylphenol. The tendency of a chemical to volatilize is governed by its vapor pressure and Henry's Law constant. For 4-Chloro-2-Methylphenol, the Henry's Law constant is estimated to be 1.1 x 10⁻⁶ atm-m³/mol, suggesting that volatilization from moist soil and water can be an important fate process. nih.gov However, its vapor pressure is relatively low (0.024 mm Hg at 25°C), indicating that it is not expected to volatilize significantly from dry soil surfaces. nih.gov When released into waterways, it is predicted to volatilize slowly. nbinno.com
Once in the atmosphere, 4-Chloro-2-Methylphenol is expected to exist primarily in the vapor phase. nih.gov Its atmospheric fate is likely dominated by reactions with photochemically-produced hydroxyl radicals (•OH). The estimated half-life for this reaction in the air is approximately 32 hours, indicating a relatively rapid degradation in the atmosphere. nih.gov Direct photolysis may also contribute to its atmospheric degradation, as the compound absorbs UV light at wavelengths greater than 290 nm. nih.gov
Environmental modeling using a Mackay fugacity level 1 calculation predicts that approximately 33% of 4-Chloro-2-Methylphenol released to the environment would be distributed to the air. oecd.org Field observations support its potential for atmospheric transport; in one study, the compound was detected in air samples several kilometers away from rice fields that had been treated with its parent compound, MCPA. oecd.org
Properties Related to Volatilization and Atmospheric Fate
| Parameter | Value | Reference |
|---|---|---|
| Henry's Law Constant | 1.1 x 10⁻⁶ atm-m³/mol | nih.gov |
| Vapor Pressure | 0.024 mm Hg (at 25°C) | nih.gov |
| Atmospheric Half-life (vs. •OH) | 32 hours (estimated) | nih.gov |
Environmental Persistence and Bioaccumulation Potential (in non-human systems)
The environmental persistence of 4-Chloro-2-Methylphenol is considered to be low, as it is readily biodegradable. oecd.orgsmolecule.com Microbial degradation is a key process for its dissipation in soil and water. pjoes.com In soil degradation studies, 4-Chloro-2-Methylphenol was almost completely broken down within an 8-week period at a concentration of 10 ppm. nih.gov The degradation half-life was found to be 21 days in both sandy clay and silty clay soils. nih.gov
The potential for 4-Chloro-2-Methylphenol to bioaccumulate in organisms is also considered low. oecd.org Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF), which measures uptake from water, is a common indicator of bioaccumulation potential in aquatic organisms. A bioconcentration test conducted on carp (B13450389) over a 42-day period yielded BCF values ranging from 6.4 to 28. nih.gov According to standard classification schemes, these low BCF values suggest that the compound has a low potential to accumulate in the tissues of aquatic organisms. nih.gov Its log Kow of approximately 3.09 also points towards a moderate, rather than high, bioaccumulation potential. fishersci.com
Persistence and Bioaccumulation Data
| Parameter | Value / Finding | Reference |
|---|---|---|
| Biodegradability | Readily biodegradable | oecd.orgsmolecule.com |
| Soil Degradation Half-life | 21 days (in sandy clay and silty clay) | nih.gov |
| Bioconcentration Factor (BCF) in Carp | 6.4 - 28 | nih.gov |
| Log Kow | 3.09 | fishersci.com |
Metabolic Studies in Non Human Biological Systems Utilizing 4 Chloro 2 Methylphenol D3,od
Investigating Metabolic Pathways in Model Organisms
The biodegradation of chlorophenolic compounds, including 4-Chloro-2-Methylphenol (B52076), has been a subject of extensive research, as these compounds are often released into the environment through industrial activities and as degradation products of herbicides like MCPA. nih.govhaz-map.com
Studies in Soil Microorganisms (e.g., pseudomonads)
Soil microorganisms play a pivotal role in the breakdown of organic pollutants. Several bacterial species have been identified that can utilize chlorophenols as a source of carbon and energy. d-nb.info Genera such as Pseudomonas, Alcaligenes, Arthrobacter, and Flavobacterium have demonstrated the ability to degrade various chlorophenols. nih.goviwaponline.comuni-stuttgart.de For instance, Pseudomonas species are known to metabolize chlorophenols via an ortho-cleavage pathway. iwaponline.com The degradation process is often initiated by the hydroxylation of the phenol (B47542) to a catechol, which is then subject to ring cleavage. uni-stuttgart.de
Specifically, the degradation of 4-chloro-2-methylphenol often begins with the cleavage of the ether bond if it is a breakdown product of a larger molecule like MCPA, followed by ortho-hydroxylation of the resulting phenolic compound to form a catechol. uni-stuttgart.de Some bacterial strains, like Alcaligenes eutrophus JMP 134, have shown the ability to use 4-chloro-2-methylphenoxyacetic acid (MCPA) as a growth substrate, indicating the presence of enzymes capable of handling the chlorinated phenolic structure that is formed. uni-stuttgart.de
Metabolism in Activated Sludge
Activated sludge, a complex microbial community used in wastewater treatment, is effective in degrading a wide range of organic compounds. A Gram-negative bacterial strain, designated S1 and isolated from activated sludge, has been shown to metabolize 4-chloro-2-methylphenol. nih.gov This degradation proceeds through an inducible, modified ortho-cleavage pathway. nih.govsmolecule.com The strain S1 was also capable of completely degrading 2,4-dichlorophenol (B122985) and 4-chlorophenol (B41353). nih.gov The presence of these chlorinated phenols induced the activity of enzymes such as 2,4-dichlorophenol hydroxylase and catechol 1,2-dioxygenase type II. nih.gov
Identification of Metabolic Intermediates and Products
The elucidation of metabolic pathways relies on the identification of intermediate and final breakdown products. In the degradation of 4-chloro-2-methylphenol by the activated sludge isolate S1, a transiently secreted intermediate was identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide. nih.govguidechem.com This identification was achieved using gas chromatography/mass spectrometry (GC/MS).
In the broader context of chlorophenol degradation by bacteria, the initial step is often hydroxylation to form a corresponding chlorocatechol. researchgate.net For instance, the degradation of 4-chlorophenol can proceed through the formation of 4-chlorocatechol, which is then cleaved. d-nb.info Another potential pathway involves the formation of hydroquinone. d-nb.info
Enzymatic Biotransformation Processes in Isolated Systems
The study of isolated enzymes provides detailed insights into the specific biochemical reactions involved in metabolism. An enzyme preparation from an Arthrobacter species was found to catalyze the conversion of 4-chloro-2-methylphenoxyacetic acid to 4-chloro-2-methylphenol. nih.gov Further metabolism of 4-chloro-2-methylphenol by this extract required the presence of NADH. guidechem.com
The enzyme 2,4-dichlorophenol 6-monooxygenase, a flavoprotein, has been shown to act on 4-chloro-2-methylphenol, although at a slower rate than its primary substrate, 2,4-dichlorophenol. genome.jp This enzyme can utilize NADH as an alternative to NADPH, also with reduced efficiency. genome.jp
Excretion and Distribution Profiles in Non-Human Animals (e.g., rodents, fish, where applicable for understanding environmental fate and not for human toxicity)
Understanding the distribution and excretion of 4-chloro-2-methylphenol in non-human animals is important for assessing its environmental impact and potential for bioaccumulation. While specific data on the deuterated form is limited, studies on the non-labeled compound provide valuable insights.
In fish, 4-chloro-2-methylphenol has been identified in the bile of rainbow trout from waters contaminated with chlorophenoxyalkanoate herbicides. nih.gov The bioconcentration factor (BCF) for the parent herbicide MCPA in trout was determined to be low, suggesting a low potential for bioaccumulation in aquatic organisms. echemi.com
In rodents, acute oral exposure to high doses of 4-chloro-2-methylphenol resulted in damage to the kidney, liver, and spleen. nih.gov Following repeated dosing in a study, the compound was found in the highest concentrations in the spleen and lowest in muscle tissue. wam.go.jp
Role of Deuteration in Elucidating Metabolic Flux and Enzyme Mechanisms
The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H or D), is a powerful technique in metabolic research. symeres.com Deuterium labeling allows for the tracing of molecules through metabolic pathways and can provide insights into reaction mechanisms. assumption.edu
Applications of Isotopic Labeling with 4 Chloro 2 Methylphenol D3,od in Chemical and Environmental Research
Use as an Internal Standard in Quantitative Analytical Methods
One of the primary applications of 4-Chloro-2-methylphenol-d3,OD is its use as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). unito.it Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and reliability of the results.
Calibration and Quality Control in Environmental Monitoring
In environmental monitoring, 4-Chloro-2-methylphenol-d3,OD is utilized for the calibration of analytical instruments and for quality control purposes. It is often included in analytical methods developed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the determination of phenolic compounds in drinking water and other environmental matrices. epa.gov By adding a known amount of the deuterated standard to samples before processing, analysts can construct calibration curves that plot the ratio of the analyte's response to the internal standard's response against the analyte's concentration. unito.it This ratio remains constant even if there are variations in the sample matrix, which helps to overcome matrix ion suppression effects in LC-MS/MS analysis. unito.it
For instance, in the analysis of endocrine-disrupting chemicals (EDCs) in wastewater and river water, isotopically labeled internal standards, including deuterated phenols, are crucial for accurate quantification. nih.govd-nb.info The use of these standards ensures that the analytical method meets stringent quality control criteria, such as those for surrogate recovery, which are typically set between 70-130% of the fortified amount. epa.gov
Enhancing Accuracy and Precision in Trace Analysis
The analysis of trace levels of pollutants in complex environmental samples presents significant challenges due to matrix effects and the low concentrations of the target analytes. The use of 4-Chloro-2-methylphenol-d3,OD as an internal standard significantly enhances the accuracy and precision of these measurements. unito.it Because the deuterated standard has nearly identical chemical and physical properties to its non-labeled counterpart, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for reliable correction of any analyte loss during sample workup and instrumental analysis.
Research on the analysis of various EDCs has demonstrated that methods employing isotopically labeled internal standards achieve low method quantification limits (MQLs), often in the nanogram per liter (ng/L) range for liquid samples and nanogram per gram (ng/g) for solid samples. nih.gov This high level of sensitivity and accuracy is critical for assessing the environmental risks associated with these compounds.
Tracer Studies for Environmental Fate and Transport
Isotopically labeled compounds like 4-Chloro-2-methylphenol-d3,OD are invaluable for conducting tracer studies to investigate the environmental fate and transport of pollutants. These studies provide crucial data on how chemicals degrade, transform, and move through different environmental compartments.
Tracking Degradation Pathways and Rates in Complex Matrices
By introducing 4-Chloro-2-methylphenol-d3,OD into a controlled environmental system, such as a soil or water sample, researchers can track its degradation over time. The distinct mass of the labeled compound allows it to be differentiated from the naturally occurring (unlabeled) compound and its degradation products using mass spectrometry. This enables the elucidation of degradation pathways and the calculation of degradation rates.
For example, studies on the degradation of 4-chloro-2-methylphenol (B52076) have identified intermediates such as 2-methyl-4-carboxymethylenebut-2-en-4-olide, indicating a modified ortho-cleavage route in certain bacteria. nih.gov While this specific study did not use the deuterated analog, the principle of using tracers to identify metabolites is a well-established technique in environmental chemistry. The use of a deuterated tracer would allow for more precise tracking of the parent compound and its transformation products in complex environmental matrices.
Assessing Biotransformation and Phototransformation Kinetics
4-Chloro-2-methylphenol is a known degradation by-product of the herbicide MCPA and the antimicrobial agent chlorophene. unito.it Understanding its further transformation is crucial for a complete environmental risk assessment. Isotopic labeling can be used to study the kinetics of both biotransformation (degradation by microorganisms) and phototransformation (degradation by light).
Field monitoring and laboratory studies have shown that 4-chloro-2-methylphenol can be transformed into other compounds, such as 4-chloro-2-methyl-6-nitrophenol (B157164) (CMNP), in the environment. unito.itresearchgate.net Irradiation experiments suggest that the photonitration of 4-chloro-2-methylphenol to CMNP can be influenced by the presence of nitrogen dioxide and the photochemistry of iron species. unito.itresearchgate.net Using 4-Chloro-2-methylphenol-d3,OD in such studies would allow for a more accurate determination of the rates of these transformation processes by distinguishing the experimentally added compound from any background levels of the unlabeled compound.
Mechanistic Investigations of Chemical Reactions and Biological Processes
The use of isotopically labeled compounds extends to fundamental investigations of reaction mechanisms. The kinetic isotope effect (KIE), where a reaction rate changes when an atom in a reactant is replaced by one of its heavier isotopes, can provide insight into the rate-determining step of a reaction.
While specific studies detailing the use of 4-Chloro-2-methylphenol-d3,OD for mechanistic investigations are not prevalent in the searched literature, the principles of using deuterated compounds for such purposes are well-established. For instance, in studies of the metabolism and toxicity of similar compounds like 4-methylphenol, deuterium-labeled analogs have been used to probe the mechanism of action. researchgate.net A significant KIE observed with a deuterated compound can suggest that the cleavage of the carbon-deuterium (or oxygen-deuterium) bond is involved in the rate-limiting step of the reaction.
Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Degradation Reactions
The Deuterium Kinetic Isotope Effect (KIE) is a fundamental tool used to investigate the rate-determining step of a chemical reaction. libretexts.org It compares the reaction rate of a compound containing hydrogen (kH) with the rate of its isotopically substituted counterpart containing deuterium (kD). libretexts.org The resulting ratio (kH/kD) reveals whether a specific carbon-hydrogen bond is broken during the slowest step of the reaction mechanism. libretexts.org A "normal" primary KIE, where the kH/kD ratio is significantly greater than 1, indicates that the C-H bond is indeed being cleaved in the rate-limiting step. libretexts.org This is because the greater mass of deuterium results in a lower vibrational frequency for the C-D bond, which has a lower zero-point energy and requires more energy to break compared to a C-H bond. libretexts.org
In the context of environmental science, understanding the degradation of pollutants like 4-chloro-2-methylphenol is critical. This compound can be found in the environment as a degradation product of herbicides such as MCPA (2-methyl-4-chlorophenoxyacetic acid). nih.gov Studies have shown that certain microorganisms can metabolize 4-chloro-2-methylphenol. For instance, a Gram-negative bacterial strain isolated from activated sludge degrades the compound through a modified ortho-cleavage pathway. nih.gov
By using 4-Chloro-2-methylphenol-d3,OD, researchers can study the KIE of such degradation reactions. By comparing the rate of microbial or chemical degradation of the standard compound with its deuterated analogue, scientists can determine if the initial hydroxylation or subsequent ring cleavage, which involves breaking C-H (or O-H) bonds, is the kinetically limiting factor in its environmental breakdown.
Table 1: Hypothetical Kinetic Isotope Effect Data for 4-Chloro-2-Methylphenol Degradation
| Compound | Rate Constant (k) | kH/kD | Implication |
| 4-Chloro-2-methylphenol | kH | \multirow{2}{*}{6.8} | Significant primary KIE suggests C-H bond cleavage is the rate-determining step. |
| 4-Chloro-2-methylphenol-d3,OD | kD |
Probing Reaction Mechanisms at the Molecular Level
The insights gained from KIE studies extend beyond simply identifying the rate-determining step; they help to construct a detailed picture of the reaction mechanism at the molecular level. The magnitude of the KIE can provide information about the transition state of the reaction—the high-energy arrangement of atoms that exists for a fleeting moment as reactants are converted into products. libretexts.org
For the biodegradation of 4-chloro-2-methylphenol, the proposed mechanism involves enzymes like hydroxylases and dioxygenases that facilitate the breakdown of the aromatic ring. nih.gov The metabolism proceeds via an intermediate, identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide. nih.gov
By using 4-Chloro-2-methylphenol-d3,OD, where deuterium atoms are placed on the aromatic ring and the hydroxyl group, researchers can pinpoint which specific bonds are broken and in what sequence.
Aromatic C-D bonds: A significant KIE upon deuterating the ring would provide strong evidence for an electrophilic aromatic substitution mechanism, where an enzyme directly attacks a C-H bond on the ring in the rate-limiting step.
Hydroxyl O-D bond: If the O-H bond is broken in the rate-determining step, substituting it with deuterium (O-D) would also produce a primary KIE. This helps to understand the role of the phenolic proton in the enzymatic reaction, for example, whether it is abstracted by a base in the enzyme's active site.
This level of mechanistic detail is invaluable for fields like enzyme kinetics and environmental remediation, as it can guide the engineering of more efficient bioremediation agents or predict the environmental persistence of related chlorinated phenolic compounds.
Development of Certified Reference Materials
Accuracy and traceability are paramount in analytical chemistry, particularly for regulatory monitoring of environmental contaminants. A Certified Reference Material (CRM) is a standard of the highest quality, produced under a rigorous quality system, that is used to calibrate analytical instruments and validate methods. accustandard.comgcms.cz For a laboratory to produce reliable and defensible data, especially one accredited under standards like ISO/IEC 17025, the use of CRMs for calibration is essential. gcms.cz
4-Chloro-2-methylphenol-d3,OD is used as an internal standard in analytical methods, such as those employing gas chromatography/mass spectrometry (GC/MS), for the detection of phenols in drinking water. lgcstandards.comepa.gov In these methods, a known quantity of the deuterated standard is added to a sample before processing. Because the labeled standard is chemically almost identical to the non-labeled target analyte, it experiences similar losses during sample extraction and analysis. By measuring the ratio of the native analyte to the deuterated internal standard, the concentration of the analyte can be determined with much higher precision and accuracy, correcting for variations in the analytical procedure.
Suppliers offer 4-Chloro-2-methylphenol and its deuterated analogues as CRMs. accustandard.comlgcstandards.com These materials are produced according to stringent protocols, often under double accreditation (e.g., ISO/IEC 17025 and ISO Guide 34), which is considered the "gold standard" for reference material producers. gcms.cz Each CRM is accompanied by a comprehensive certificate that includes the certified concentration and its associated uncertainty, ensuring its traceability to national or international standards. gcms.cz
Computational Chemistry and Theoretical Studies on 4 Chloro 2 Methylphenol D3,od
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for the structural elucidation of molecules by optimizing their geometry to a minimum energy state.
DFT calculations can also provide insights into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). uevora.pt The MEP map for 4-Chloro-2-Methylphenol (B52076) would highlight the electronegative regions around the oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack, and electropositive regions, particularly around the hydroxyl proton (or deuteron), which are prone to nucleophilic interaction.
Table 1: Predicted Structural Parameters of 4-Chloro-2-Methylphenol (as a proxy for the deuterated form) using DFT
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.75 Å |
| C-O Bond Length | ~1.37 Å |
| O-H Bond Length | ~0.97 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |
| C-C-C (aromatic) Angle | ~118° - 121° |
| C-O-H Angle | ~109° |
Note: These are typical values and can vary slightly depending on the level of theory and basis set used in the calculation.
Molecular Dynamics (MD) Simulations for Environmental Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly useful for understanding how a compound like 4-Chloro-2-Methylphenol-d3,OD interacts with its environment, for instance, in an aqueous solution. uevora.ptresearchgate.netnih.gov
MD simulations can model the diffusion and solvation of chlorophenols in water. uevora.ptnih.gov For 4-Chloro-2-Methylphenol, simulations would reveal the formation of hydrogen bonds between the hydroxyl group of the phenol (B47542) and surrounding water molecules. The orientation of water molecules around the solute can be analyzed through radial distribution functions, providing a picture of the solvation shell. uevora.pt The substitution of the hydroxyl proton with a deuteron (B1233211) (O-D) would lead to slightly stronger hydrogen bonding with water molecules compared to the O-H group, a known effect from studies on isotopic fractionation.
Furthermore, MD simulations can be used to study the interaction of these phenolic compounds with other environmental components, such as organic matter or the surfaces of clay minerals. uevora.pt These interactions are crucial for predicting the environmental fate and transport of the compound. The hydrophobic aromatic ring and the polar hydroxyl group give the molecule amphiphilic character, influencing its partitioning between aqueous and organic phases.
Table 2: Key Outputs from MD Simulations of Chlorophenols in Water
| Simulation Output | Information Gained |
| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from the solute, revealing the structure of the solvation shell. uevora.pt |
| Diffusion Coefficient | Quantifies the rate of movement of the solute through the solvent, indicating its mobility in an aqueous environment. uevora.ptnih.gov |
| Hydrogen Bond Analysis | Determines the number and lifetime of hydrogen bonds between the solute and solvent, highlighting the strength of these interactions. nsf.gov |
| Free Energy of Solvation | Indicates the thermodynamic favorability of dissolving the solute in the solvent. |
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for structural confirmation.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. acs.org For 4-Chloro-2-Methylphenol-d3,OD, the most significant impact of isotopic labeling would be observed in the IR spectrum. The O-D stretching vibration is expected to appear at a significantly lower frequency (around 2700 cm⁻¹) compared to the O-H stretch (around 3600 cm⁻¹) due to the heavier mass of deuterium (B1214612). Similarly, the C-D stretching and bending vibrations of the deuterated methyl group will be at lower wavenumbers than their C-H counterparts. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra is a valuable tool in confirming the structure of isotopically labeled compounds. researchgate.netnmrdb.orgacs.org While ¹H NMR would be less informative for the deuterated positions, ¹³C NMR chemical shifts can be predicted with good accuracy using DFT methods. The deuterium substitution has a small but noticeable effect on the ¹³C chemical shifts of the directly attached and adjacent carbons (an isotopic shift). ²H (deuterium) NMR would show signals for the labeled positions.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. uevora.pt The UV-Vis spectrum is primarily determined by the electronic transitions within the aromatic system. Since deuteration has a negligible effect on the electronic structure, the predicted UV-Vis spectrum for 4-Chloro-2-Methylphenol-d3,OD would be virtually identical to that of the non-deuterated compound.
Table 3: Predicted Spectroscopic Features for 4-Chloro-2-Methylphenol-d3,OD
| Spectroscopy | Predicted Feature | Effect of Deuteration |
| IR | O-D stretch: ~2700 cm⁻¹, C-D stretches: ~2100-2250 cm⁻¹ | Significant shift to lower frequencies for O-D and C-D vibrations compared to O-H and C-H. acs.org |
| ¹³C NMR | Chemical shifts similar to the non-deuterated analog. | Minor isotopic shifts on carbons bonded to deuterium. |
| ²H NMR | Signals corresponding to the D₃-methyl and O-D positions. | N/A |
| UV-Vis | Absorption maxima (λ_max) determined by π→π* transitions. | Negligible effect. |
Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry plays a crucial role in understanding the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, most importantly, transition states. For 4-Chloro-2-Methylphenol-d3,OD, computational studies can explore potential degradation pathways in the environment.
For example, the reaction of phenols with hydroxyl radicals is a key degradation process in the atmosphere and in advanced oxidation processes for water treatment. DFT calculations can be used to map the potential energy surface for this reaction, identifying the most likely sites of radical attack (either on the aromatic ring or at the hydroxyl group). nih.govresearchgate.netqut.edu.au The calculations can determine the activation energies for different pathways, revealing which one is kinetically favored. The presence of deuterium in the hydroxyl group would lead to a primary kinetic isotope effect for reactions involving the cleavage of the O-D bond, making this process slower than the cleavage of an O-H bond.
Table 4: Computational Investigation of a Hypothetical Reaction Pathway
| Reaction Step | Computational Method | Information Obtained |
| Reactant and Product Optimization | DFT | Geometries and energies of stable species. |
| Transition State Search | DFT (e.g., QST2/QST3, Berny optimization) | Geometry and energy of the transition state, which represents the energy barrier of the reaction. researchgate.net |
| Intrinsic Reaction Coordinate (IRC) | DFT | Confirms that the found transition state connects the intended reactants and products. |
| Frequency Calculation | DFT | Characterizes stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). Also provides zero-point vibrational energies for more accurate energy calculations. |
Quantitative Structure-Activity Relationships (QSAR) in Environmental Contexts (excluding direct human toxicity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, such as its environmental fate or ecotoxicity. rsc.orgd-nb.inforsc.orgmdpi.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds.
For a class of compounds like chlorophenols, QSAR models can be developed to predict properties such as:
Biodegradability: The likelihood and rate at which the compound is broken down by microorganisms.
Soil Sorption Coefficient (Koc): The tendency of the compound to adsorb to organic carbon in soil and sediment, which affects its mobility in the environment.
Bioconcentration Factor (BCF): The potential for the compound to accumulate in aquatic organisms.
Molecular descriptors used in QSAR models can be calculated from the chemical structure and include constitutional, topological, geometric, and quantum chemical parameters. For 4-Chloro-2-Methylphenol-d3,OD, most descriptors would be identical to its non-deuterated counterpart. However, descriptors that are sensitive to isotopic mass, if included in a model, could lead to slightly different predictions. The primary utility of QSAR in this context would be to leverage models built for a broad range of organic pollutants to estimate the environmental behavior of this specific compound. d-nb.info
Table 5: Examples of Molecular Descriptors Used in Environmental QSAR Models
| Descriptor Class | Example Descriptors | Relevance to Environmental Fate |
| Constitutional | Molecular Weight, Number of Halogen Atoms | General properties of the molecule. |
| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Describe the branching and shape of the molecule. |
| Geometric | Molecular Surface Area, Molecular Volume | Relate to the size and shape, influencing interactions and transport. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Describe the electronic structure and reactivity of the molecule. d-nb.info |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A key parameter for predicting hydrophobicity and bioaccumulation potential. |
Future Research Directions and Emerging Methodologies for 4 Chloro 2 Methylphenol D3,od
Development of Novel Synthetic Routes for Advanced Deuteration Patterns
The synthesis of isotopically labeled compounds is fundamental for their use in environmental and metabolic studies. Future research will likely focus on developing more efficient, scalable, and selective methods for introducing deuterium (B1214612) into the 4-Chloro-2-Methylphenol (B52076) molecule.
Recent advancements have demonstrated the use of nanostructured iron catalysts, derived from combining cellulose (B213188) with iron salts, for the selective deuteration of (hetero)arenes, including phenols. nih.govnih.gov This method utilizes inexpensive D2O under hydrogen pressure and has been shown to be scalable, even to the kilogram level. nih.govnih.gov Such methodologies represent a significant step forward in producing deuterated compounds in a reliable and robust manner suitable for large-scale industrial applications. nih.gov
Electrochemical methods also present a promising frontier for deuteration. researchgate.netxmu.edu.cnsciopen.com Electrocatalytic deuteration of halides using heavy water (D2O) as the deuterium source offers a mild and efficient alternative to traditional chemical methods. researchgate.netsciopen.com These electrochemical approaches can provide high selectivity for deuterium incorporation by controlling the applied voltage, allowing for precise substitution of halogen atoms with deuterium. researchgate.net The development of these methods for the specific synthesis of 4-Chloro-2-Methylphenol--d3,OD with advanced deuteration patterns will be a key area of future research.
Table 1: Comparison of Deuteration Methodologies
| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages |
|---|---|---|---|
| Nanostructured Iron Catalysis | Iron salts and cellulose | D2O | Scalable, uses inexpensive materials, air- and water-stable catalyst nih.govnih.gov |
Integration of Multi-Omics Approaches in Biodegradation Studies
Understanding the biodegradation pathways of this compound is crucial for assessing its environmental persistence. The integration of multi-omics approaches, including genomics, proteomics, and metabolomics, will provide a holistic view of the microbial processes involved in its degradation.
Multi-omics analyses have been successfully applied to study the biodegradation of other pollutants, such as aniline, by identifying the key genes, proteins, and metabolites involved in the degradation process. connectedpapers.com Similar approaches can be used to elucidate the degradation pathways of chlorophenols. For instance, studies on the biodegradation of chlorophenols by microbial consortia have shown the involvement of both ortho- and meta-cleavage pathways. nih.gov
Future research should focus on applying these multi-omics technologies to understand the specific microbial communities and enzymatic systems responsible for the breakdown of this compound. This will involve identifying the specific enzymes that catalyze the initial steps of degradation and tracking the formation of deuterated metabolites. Such studies will provide valuable insights into the environmental fate of this compound and the potential for bioremediation. scispace.com
Advanced In Situ Analytical Techniques for Environmental Monitoring
The ability to monitor the presence and concentration of this compound in real-time and in complex environmental matrices is essential for accurate risk assessment. Future research will focus on the development and application of advanced in situ analytical techniques.
One promising technique is the use of diffusive gradients in thin films (DGT) based on mesoporous carbon. nih.gov This method allows for the in-situ sampling of chlorophenols in industrial wastewater and has been shown to be a reliable and accurate tool. nih.gov Another approach involves the development of electrochemical biosensors. For example, a biosensor based on laccase encapsulated in nanofibers has been developed for the determination of phenolic compounds, including chlorophenols. nih.gov These biosensors offer high sensitivity and the potential for real-time monitoring. nih.govresearchgate.net
Further development of these and other in situ techniques will be critical for tracking the environmental distribution of this compound and its degradation products.
Table 2: In Situ Analytical Techniques for Chlorophenol Monitoring
| Technique | Principle | Advantages |
|---|---|---|
| Diffusive Gradients in Thin Films (DGT) | Passive sampling based on diffusion through a hydrogel | Time-integrated concentration measurement, suitable for various water bodies nih.gov |
| Electrochemical Biosensors | Enzymatic reaction produces a measurable electrical signal | High sensitivity, potential for real-time and portable analysis nih.govresearchgate.net |
Exploration of Nano-Enabled Remediation Strategies and their Impact on Degradation
Nanotechnology offers innovative solutions for the remediation of contaminated environments. The exploration of nano-enabled remediation strategies for this compound is a rapidly emerging field of research.
Nanomaterials, due to their high surface-area-to-volume ratio and enhanced reactivity, can be highly effective in degrading organic pollutants. mdpi.com For instance, metal and metal oxide nanoparticles have been shown to be efficient adsorbents and catalysts for the removal of chlorinated organic pollutants. mdpi.com The use of titanium dioxide (TiO2) nanoparticles in photocatalytic degradation of 4-chloro-2-methylphenol has been investigated, with the degradation rate being enhanced by the addition of oxidants and metal ions. researchgate.netscirp.org
Furthermore, the combination of nanomaterials with biological processes, known as nanobioremediation, holds great promise. mdpi.com For example, immobilizing microorganisms on magnetic nanoparticles can enhance their degradation efficiency for chlorophenols. mdpi.com Future research will focus on designing and optimizing these nano-remediation strategies for the specific removal of this compound from contaminated soil and water. researchgate.netjetjournal.orgresearchgate.net
Refined Predictive Modeling for Environmental Fate and Transport
Predictive models are invaluable tools for assessing the environmental fate and transport of chemicals. Future research will aim to develop more refined and accurate models for predicting the behavior of this compound in the environment.
Current models for chlorophenols often utilize quantitative structure-property relationships (QSPR) to predict physicochemical properties like the octanol/water partition coefficient (log Kow) and the soil sorption coefficient (log Koc). mdpi.com Machine learning techniques are also being increasingly used to predict the transport and fate of pollutants like pentachlorophenol (B1679276) in groundwater. nih.gov
Future models for this compound will need to incorporate the kinetic isotope effect, as the presence of deuterium can influence the rates of chemical and biological reactions. By integrating data from laboratory experiments and field observations, these models will provide more reliable predictions of the persistence, mobility, and potential for bioaccumulation of this deuterated compound. whiterose.ac.uk
Standardization of Deuterated Reference Materials for Global Research Initiatives
The availability of high-quality, standardized reference materials is essential for ensuring the comparability and reliability of research data across different laboratories and studies worldwide. For this compound, the establishment of certified reference materials (CRMs) is a critical step.
Organizations like the International Organization for Standardization (ISO) provide guidelines for the production and certification of CRMs. sigmaaldrich.comscientificlabs.co.uk The availability of a CRM for this compound, traceable to a primary standard, would be invaluable for a wide range of analytical applications, including method validation and quality control. sigmaaldrich.comaccustandard.comaccustandard.comcpachem.com
Global research initiatives, such as those promoted by the European Commission and the UN Environment Programme, aim to address the challenges posed by environmental pollutants. europa.euunep.org The standardization of deuterated reference materials will be crucial for the success of these initiatives, enabling a more coordinated and effective global effort to understand and mitigate the risks associated with compounds like this compound. healtheffects.orgwikiplus.netharvard.edu
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 4-Chloro-2-Methylphenol-d3,OD with high isotopic purity?
- Methodological Answer : Synthesis should employ deuterated precursors (e.g., Cl(CD3)C6D3OD) under anhydrous conditions to minimize proton exchange. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥98% isotopic purity. Isotopic enrichment should be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
- Storage : Store at 0–6°C in amber vials under inert gas to prevent degradation and isotopic scrambling .
Q. How should researchers validate the structural integrity of 4-Chloro-2-Methylphenol-d3,OD in environmental analysis?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem MS (HPLC-MS/MS) to detect parent and fragment ions specific to the deuterated structure (e.g., m/z 146.6 for [M-H]−). Compare retention times and spectral data against non-deuterated analogs (e.g., 4-Chloro-2-Methylphenol, m/z 142.58) to confirm isotopic substitution .
Q. What safety precautions are critical when handling deuterated chlorophenols?
- Methodological Answer : Follow OSHA guidelines for chlorophenols: use fume hoods, nitrile gloves, and eye protection. Toxicity data for non-deuterated analogs (e.g., acute oral LD50 in rats: 1,200 mg/kg) suggest similar risks. Monitor for dermal absorption and respiratory exposure using workplace air sampling .
Advanced Research Questions
Q. How do deuterium substitution patterns influence the degradation kinetics of 4-Chloro-2-Methylphenol-d3,OD in photocatalytic systems?
- Methodological Answer : Compare degradation rates under UV/TiO2 systems using pseudo-first-order kinetics. Deuterated compounds exhibit slower reaction rates due to kinetic isotope effects (KIE ≈ 2–3). Monitor intermediates (e.g., methylhydroquinone-d3) via LC-MS to elucidate pathways .
- Data Interpretation : Use density functional theory (DFT) to model bond dissociation energies and validate experimental KIE values .
Q. What strategies resolve contradictions in environmental persistence data for deuterated chlorophenols?
- Methodological Answer : Conduct meta-analyses of hydrolysis and photolysis studies under standardized conditions (pH 7, 25°C). For example, reconcile discrepancies in half-life (t1/2) values by controlling for dissolved organic matter (DOM) interference via fluorescence quenching assays .
- Systematic Review : Apply PRISMA guidelines to screen literature from PubMed, TOXCENTER, and regulatory databases (e.g., EPA TSCA) using keywords: deuterated chlorophenols, environmental fate, isotope effects .
Q. How can isotopic dilution mass spectrometry (IDMS) improve quantification accuracy in complex matrices?
- Methodological Answer : Spike samples with ¹³C-labeled internal standards (e.g., 4-Chloro-2-Methylphenol-¹³C6) to correct for matrix effects. Optimize extraction protocols (e.g., solid-phase extraction with C18 cartridges) and validate recovery rates (≥85%) using EPA Method 1694 .
Q. What role do deuteration sites play in NMR spectral assignments for structural elucidation?
- Methodological Answer : Compare ¹H-NMR spectra of 4-Chloro-2-Methylphenol-d3,OD (deuterated at positions 3,5,6) with non-deuterated analogs. Absence of proton signals at δ 6.7–7.2 ppm confirms aromatic deuteration. Use ²H-NMR to verify isotopic distribution and quantify residual protons .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
